

2-Iodoethanol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Iodoethanol

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An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Building Block in Drug Discovery and Organic Chemistry

This technical guide provides a detailed overview of **2-Iodoethanol** (C_2H_5IO), a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a hydroxyl group and a reactive iodine atom makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of neuroactive compounds and other heterocyclic structures.

Core Properties and Data

2-Iodoethanol is a dense, colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Weight	171.97 g/mol	[1][2]
Chemical Formula	C ₂ H ₅ IO	[1][2]
CAS Number	624-76-0	[1][2]
Synonyms	Ethylene iodohydrin, 2-Hydroxyethyl iodide, 2-Iodoethan-1-ol	[1][2]
Density	2.205 g/mL at 25 °C	[1]
Boiling Point	85 °C at 25 mmHg	[1]
Flash Point	65 °C (149 °F) - closed cup	[1]
Refractive Index	n _{20/D} 1.572	[1]
Solubility	Soluble in water	[3]
Appearance	Colorless to light orange to yellow clear liquid	
Storage	2-8°C, protected from light	[1]

Synthesis and Purification: Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **2-Iodoethanol**, critical for ensuring high purity in research and development applications.

Synthesis of 2-Iodoethanol via Finkelstein Reaction

A common and efficient method for the synthesis of **2-Iodoethanol** is the Finkelstein reaction, involving the halogen exchange of a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol, with an iodide salt.[4]

Materials:

- 2-Chloroethanol

- Sodium iodide (anhydrous)
- Acetone (anhydrous)
- Nitrogen gas
- Standard reflux and distillation glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of anhydrous sodium iodide in anhydrous acetone is prepared under a nitrogen atmosphere.
- **Addition of 2-Chloroethanol:** 2-Chloroethanol is slowly added to the stirring suspension.
- **Reflux:** The reaction mixture is heated to reflux and maintained for approximately 12 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.
- **Work-up:** After cooling to room temperature, the precipitated sodium chloride is removed by filtration.
- **Second Reflux (Optional but Recommended):** To drive the reaction to completion, additional sodium iodide can be added to the filtrate, and the mixture is refluxed for another 4 hours.
- **Solvent Removal:** After cooling and filtration, the acetone is removed from the filtrate by rotary evaporation.
- **Purification:** The crude **2-Iodoethanol** is then purified by vacuum distillation.

Purification of 2-Iodoethanol

High-purity **2-Iodoethanol** is essential for subsequent synthetic steps. A combination of fractional distillation and column chromatography can be employed for rigorous purification.

Fractional Distillation Protocol:

- **Apparatus Setup:** Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure efficient separation from any residual starting materials or byproducts.
- **Distillation:** The crude **2-Iodoethanol** is placed in the distillation flask with boiling chips. The distillation is carried out under reduced pressure.
- **Fraction Collection:** Collect the fraction that distills at 85-88 °C at a pressure of approximately 3.33 kPa.

Column Chromatography Protocol (for removal of non-volatile impurities):

- **Stationary Phase:** Silica gel is a suitable stationary phase.
- **Eluent System:** A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.
- **Column Packing:** The silica gel is packed into a chromatography column as a slurry in the initial, less polar eluent.
- **Loading:** The distilled **2-Iodoethanol**, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.
- **Elution:** The column is eluted with the chosen solvent system, and fractions are collected.
- **Analysis:** The collected fractions are analyzed by TLC to identify those containing the pure **2-Iodoethanol**.
- **Solvent Removal:** The solvent is removed from the pooled pure fractions by rotary evaporation to yield the purified product.

Applications in Drug Development and Organic Synthesis

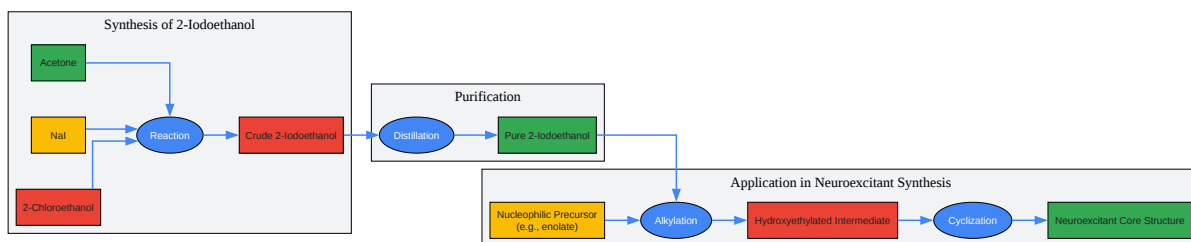
2-Iodoethanol serves as a critical building block in the synthesis of various biologically active molecules, most notably neuroexcitants and their analogues.^{[1][2][3]} Its bifunctionality allows

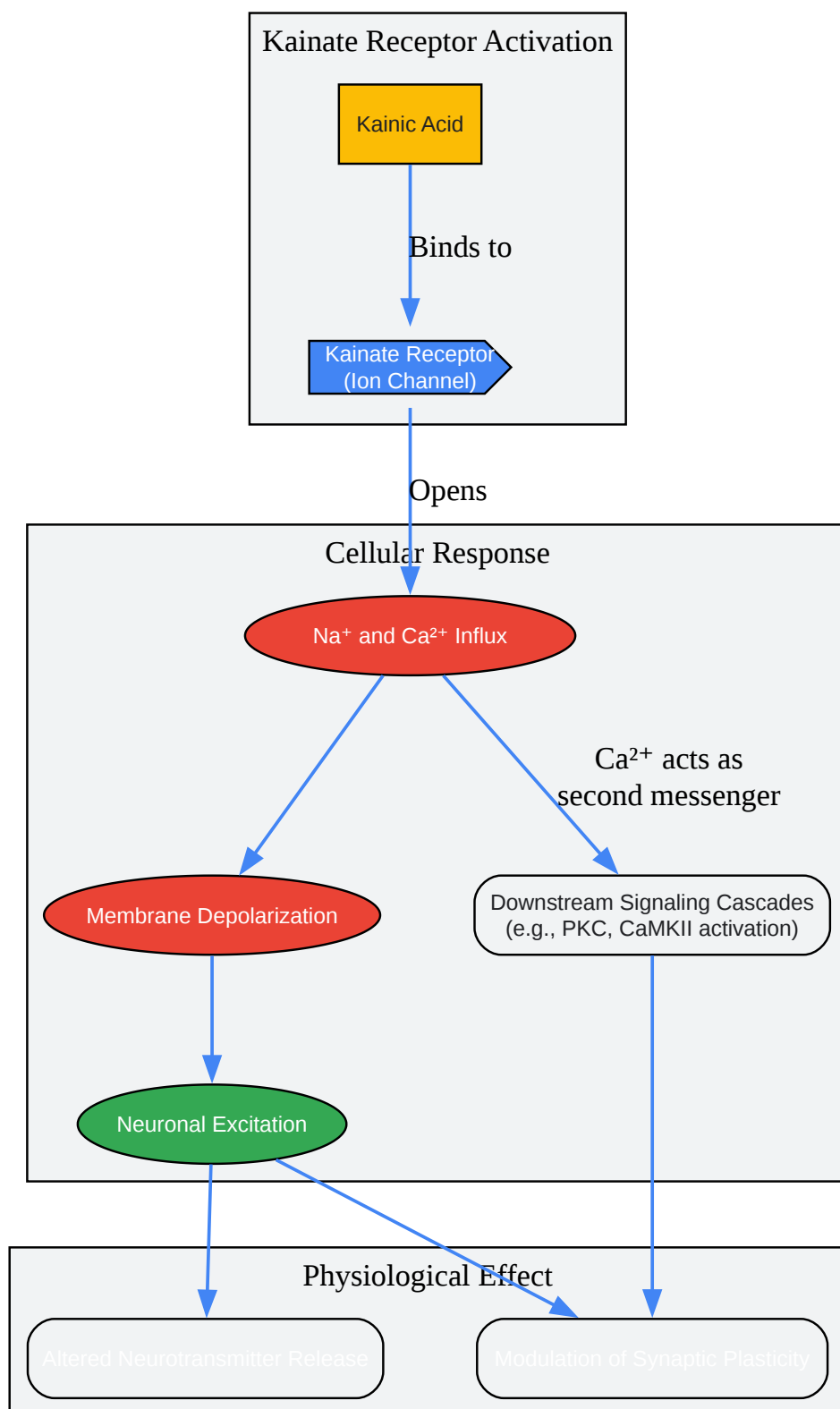
for the introduction of a hydroxyethyl moiety into a target molecule, which can be a key pharmacophore or a handle for further functionalization.

Role in the Synthesis of Neuroexcitant Precursors

One of the primary applications of **2-Iodoethanol** is in the synthesis of precursors to potent neuroexcitatory amino acids, such as kainic acid and its derivatives.^{[1][3]} These compounds are valuable tools in neuroscience research for studying glutamate receptor function and for modeling excitotoxic neuronal injury.

The general synthetic strategy involves the use of **2-Iodoethanol** as an electrophile in nucleophilic substitution reactions to introduce the 2-hydroxyethyl group. This group can then be further manipulated to construct the heterocyclic core of the target neuroexcitant.





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- To cite this document: BenchChem. [2-Iodoethanol: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213209#2-iodoethanol-molecular-weight]

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